molecular formula C17H21N3O5 B4014946 1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid

1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid

Cat. No.: B4014946
M. Wt: 347.4 g/mol
InChI Key: RIVDAESIMLWXSG-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid is a complex organic compound that features both furan and pyridine rings attached to a piperazine core. The presence of oxalic acid suggests it may exist as a salt or complex. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.C2H2O4/c1-2-15(19-11-1)13-18-9-7-17(8-10-18)12-14-3-5-16-6-4-14;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVDAESIMLWXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine typically involves multi-step organic synthesis:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Attachment of Furan and Pyridine Rings: The furan and pyridine rings can be attached via nucleophilic substitution reactions. For example, furan-2-carbaldehyde and 4-pyridinecarboxaldehyde can be reacted with the piperazine core in the presence of a reducing agent like sodium borohydride.

    Formation of the Oxalic Acid Complex: The final step involves the reaction of the synthesized compound with oxalic acid to form the desired complex.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid can undergo various chemical reactions:

    Oxidation: The furan and pyridine rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a candidate for drug development, particularly for its potential activity against certain diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with furan and pyridine rings can interact with enzymes or receptors, potentially inhibiting or activating them. The piperazine core can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)piperazine: Lacks the pyridine ring, potentially less active.

    4-(Pyridin-4-ylmethyl)piperazine: Lacks the furan ring, potentially less active.

    1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine: Without oxalic acid, might have different solubility and stability properties.

Uniqueness

1-(Furan-2-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine;oxalic acid is unique due to the combination of furan, pyridine, and piperazine moieties, along with the presence of oxalic acid. This unique structure can result in distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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